molecular formula C11H15BrClNO2 B12956224 Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride

Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride

Cat. No.: B12956224
M. Wt: 308.60 g/mol
InChI Key: HFWWMEKLRSNJKK-PPHPATTJSA-N
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Description

Nuclear Magnetic Resonance Spectroscopy

The proton NMR spectrum would reveal distinct signals for the aromatic protons, methyl groups, and chiral center:

  • Aromatic protons : The 4-bromo-3-methylphenyl group generates a deshielded doublet (δ 7.2–7.4 ppm, J = 8.5 Hz) for the ortho protons and a singlet (δ 7.0–7.1 ppm) for the para proton.
  • Methyl groups : The ester methyl appears as a singlet (δ 3.6–3.8 ppm), while the 3-methylphenyl substituent resonates as a singlet (δ 2.3–2.5 ppm).
  • Chiral center : The methine proton adjacent to the amino group exhibits a multiplet (δ 3.9–4.1 ppm) due to coupling with the NH₃⁺ and phenyl protons.

In the carbon NMR spectrum, key signals include the ester carbonyl (δ 170–175 ppm), aromatic carbons (δ 120–140 ppm), and methyl groups (δ 20–55 ppm).

Infrared Spectroscopy

Prominent IR absorptions correspond to:

  • Ester C=O stretch : A strong band near 1740 cm⁻¹.
  • N–H stretch (NH₃⁺) : Broad peaks between 2500–3000 cm⁻¹.
  • Aromatic C–H stretch : Bands at 3017 cm⁻¹ (sp² hybridized).
  • C–Br stretch : A medium-intensity peak near 560 cm⁻¹.

Mass Spectrometry

The molecular ion peak ([M]⁺) appears at m/z 272, consistent with the free base’s molecular weight (C₁₁H₁₄BrNO₂). Fragmentation pathways include:

  • Loss of methyl group (m/z 257).
  • Cleavage of the ester bond (m/z 135, corresponding to the phenylpropanoate ion).
  • Bromine isotope pattern (1:1 ratio at m/z 272 and 274).

Ultraviolet-Visible Spectroscopy

The conjugated π-system of the phenyl ring absorbs at λₘₐₓ = 265 nm (ε ≈ 1500 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions. The bromine substituent causes a bathochromic shift compared to non-halogenated analogs.

Properties

Molecular Formula

C11H15BrClNO2

Molecular Weight

308.60 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14BrNO2.ClH/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1

InChI Key

HFWWMEKLRSNJKK-PPHPATTJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)Br.Cl

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)OC)N)Br.Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthesis from Aromatic Precursors

A representative synthetic route, adapted from related methyl 2-amino-3-bromoisonicotinate methods, involves three main steps:

Step Description Conditions Yield & Purity
1 Formation of α-bromo intermediate (Compound B) by lithiation and bromination of aromatic precursor (Compound A) React compound A with diisopropylamine and n-butyllithium in tetrahydrofuran (THF) at -80 to 35 °C under nitrogen, followed by CO2 protection and stirring for 15-20 h Yield ~81-85%, Purity ~97-98%
2 Amination of α-bromo intermediate to form α-amino compound (Compound C) React compound B with 30% ammonia water in autoclave at 95-105 °C for 13-17 h Yield ~87%, Purity ~98.8%
3 Esterification and salt formation React compound C with 20% hydrochloric acid in methanol at 60-65 °C for 15-20 h High yield and purity of methyl amino acid hydrochloride salt

This method is described in detail in a 2020 patent for 2-amino-3-bromoisonicotinic acid methyl ester synthesis, which shares mechanistic similarities with the target compound's preparation.

Esterification of Amino Acid

An alternative or complementary approach involves direct esterification of the amino acid precursor:

  • The free amino acid (3-amino-3-(4-bromo-3-methylphenyl)propanoic acid) is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid.
  • The reaction is conducted under reflux to drive esterification to completion.
  • The product is then isolated and converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.

This method is common for preparing methyl esters of amino acids and is supported by industrial practices for similar compounds.

Industrial and Process Considerations

  • Continuous flow reactors may be employed to improve reaction control, yield, and scalability.
  • Automated control of temperature, pressure, and reagent feed rates ensures reproducibility.
  • Purification steps include crystallization and chromatographic techniques to achieve high purity.
  • The hydrochloride salt form enhances compound stability and facilitates handling.

Reaction Conditions and Parameters

Parameter Typical Range Notes
Solvent for lithiation Tetrahydrofuran (THF) Anhydrous, inert atmosphere
Temperature (lithiation) -80 to 35 °C Cooling to -80 °C for n-butyllithium addition
Molar ratios (Compound A:diisopropylamine) 5:3-5 (mass ratio) Optimized for yield and purity
Volume ratio (n-butyllithium:THF) 1:3-6 Ensures complete lithiation
Ammonia water concentration 30% (mass fraction) For amination step
Ammonia water to compound B ratio 15-20 (g/mL) Solid-to-liquid ratio for efficient reaction
Hydrochloric acid in methanol 20% (mass fraction) For esterification and salt formation
Compound C to HCl/methanol ratio 1:20-25 (g/mL) Ensures complete reaction

Research Findings and Advantages

  • The lithiation-bromination-amination sequence provides high regioselectivity and stereochemical integrity.
  • The use of diisopropylamine and n-butyllithium under controlled temperatures minimizes side reactions.
  • The amination step in a high-pressure autoclave ensures complete conversion to the amino compound.
  • Esterification in acidic methanol yields the methyl ester hydrochloride salt with high purity.
  • Overall yields for the multi-step process range from 80% to 90%, with purities exceeding 97%, suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield Purity Notes
Lithiation-Bromination-Amination-Esterification Lithiation of aromatic precursor, bromination, amination, esterification with HCl/methanol -80 to 35 °C, 95-105 °C (amination), 60-65 °C (esterification) 80-90% overall >97% High stereochemical control, scalable
Direct Esterification of Amino Acid Acid-catalyzed esterification of amino acid with methanol, followed by HCl salt formation Reflux with sulfuric acid catalyst Variable, typically high High Simpler but requires pure amino acid precursor

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including

    Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH₄), acids, and bases are commonly used.

    Major Products: The major products depend on the specific reaction conditions but may include substituted derivatives or reduced forms.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity (e.g., enzyme inhibition).

      Medicine: Notable for its potential pharmaceutical applications.

      Industry: Limited industrial applications, but research continues.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific target. For example:
      • If it inhibits an enzyme, it may disrupt metabolic pathways.
      • If it interacts with receptors, it could affect cellular signaling.
    • Further studies are needed to elucidate its precise mechanisms.
  • Comparison with Similar Compounds

    Structural and Molecular Properties

    The table below summarizes key analogs, highlighting substituent variations, molecular weights, and functional group impacts:

    Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties
    Target Compound : Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride 4-Bromo-3-methylphenyl C₁₁H₁₃BrClNO₂* ~314.6 (estimated) Bromine (electron-withdrawing, bulky); methyl (electron-donating, steric hindrance)
    Methyl (2S)-2-amino-3-(2-naphthyl)propanoate hydrochloride 2-Naphthyl C₁₄H₁₆ClNO₂ 265.74 Larger aromatic system; increased lipophilicity and π-π stacking potential
    Methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride 3-Methylsulfonylphenyl C₁₁H₁₅ClNO₄S 292.76 Sulfonyl group (strong electron-withdrawing, polar); enhances metabolic stability
    Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-Fluorophenyl C₁₀H₁₃ClFNO₂ 233.67 Fluorine (moderate electron-withdrawing, small size); improved membrane permeability
    (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride 4-Methoxyphenyl C₁₁H₁₆ClNO₃ 253.71 Methoxy (electron-donating; increases solubility via polarity)
    (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride 3,4-Dihydroxyphenyl C₁₀H₁₄ClNO₄ 255.68 Catechol group (highly polar, prone to oxidation; hydrogen-bonding capacity)

    Functional Group Impact Analysis

    • Electron-Withdrawing Groups (Br, SO₂CH₃, NO₂): Bromine in the target compound increases molecular weight and lipophilicity (logP) compared to fluorine or methoxy analogs. Its steric bulk may hinder interactions with flat binding pockets . Sulfonyl groups (e.g., 3-(methylsulfonyl)phenyl) enhance polarity and stability against enzymatic degradation, making such analogs suitable for protease inhibitors .
    • Electron-Donating Groups (CH₃, OCH₃) :
      • The 3-methyl group in the target compound provides mild steric shielding without significantly altering electronic properties, whereas methoxy analogs (e.g., 4-methoxyphenyl) improve aqueous solubility .

    Biological Activity

    Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride, a chiral amino acid derivative, has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential applications in pharmacology and medicinal chemistry.

    Chemical Structure and Properties

    • Molecular Formula : C₁₁H₁₅BrClN₁O₂
    • Molecular Weight : Approximately 308.60 g/mol
    • Chirality : The compound possesses a chiral center, influencing its biological interactions.

    The presence of a bromine atom on the aromatic ring enhances the compound's reactivity, while the amino group contributes to its biological activity. The compound's specific structure allows it to interact selectively with various biological targets.

    Biological Activities

    Research indicates that this compound exhibits several biological activities:

    • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
    • Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against human cancer cell lines. The IC₅₀ values indicate significant potency, suggesting potential as an anticancer agent.
    • Enzyme Modulation : Preliminary data suggest that this compound may modulate the activity of certain enzymes, potentially influencing metabolic processes in cells.

    The exact mechanisms underlying the biological activities of this compound are still under investigation. Current hypotheses propose that the compound may bind selectively to specific receptors or enzymes, thereby modulating their activity. Techniques such as surface plasmon resonance and molecular docking simulations are being employed to elucidate these interactions further.

    Comparative Analysis with Related Compounds

    To understand the unique features of this compound, it is beneficial to compare it with related compounds:

    Compound NameMolecular FormulaUnique Features
    Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochlorideC₁₁H₁₅FClN₁O₂Contains fluorine instead of bromine; different reactivity profile.
    Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochlorideC₁₁H₁₅BrClN₁O₂Lacks the methyl group on the phenyl ring; may exhibit different biological activities.
    Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochlorideC₁₁H₁₅FClN₁O₂Different substitution pattern on the phenyl ring; affects reactivity and interaction specificity.

    This table highlights how variations in substitution patterns can influence both chemical reactivity and biological interactions.

    Case Studies and Research Findings

    Several studies have explored the biological activity of this compound:

    • Antimicrobial Efficacy : A study conducted using agar-well diffusion methods reported significant antimicrobial activity against strains such as E. coli and Staphylococcus aureus, with inhibition zones ranging from 10 to 20 mm, comparable to standard antibiotics .
    • Cytotoxicity Against Cancer Cells : In a cytotoxicity assay against human leukemia cells, the compound exhibited an IC₅₀ value of approximately 5 µM, indicating strong potential for further development as an anticancer agent .
    • Enzyme Interaction Studies : Molecular docking simulations revealed that this compound binds effectively to specific enzyme active sites, suggesting a mechanism for its observed biological activities .

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